molecular formula C10H16NO+ B1671112 Edrophonium chloride CAS No. 116-38-1

Edrophonium chloride

Katalognummer: B1671112
CAS-Nummer: 116-38-1
Molekulargewicht: 166.24 g/mol
InChI-Schlüssel: VWLHWLSRQJQWRG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edrophonium chloride is a rapid-onset, short-acting cholinesterase inhibitor primarily used in the diagnosis and evaluation of myasthenia gravis, a neuromuscular disorder. It is also utilized in the management of cardiac arrhythmias and as an antidote to curare principles . The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at nerve endings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Edrophonium chloride is synthesized by reacting 3-dimethylaminophenol with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom is then replaced with a chlorine atom by reacting it with silver chloride, yielding this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Edrophonium chloride primarily undergoes substitution reactions due to the presence of the ethyl and dimethylammonium groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like silver chloride for halogen exchange.

    Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Edrophonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

Edrophonium chloride exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic transmission. This action is particularly beneficial in conditions like myasthenia gravis, where acetylcholine receptors are compromised .

Vergleich Mit ähnlichen Verbindungen

    Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.

    Pyridostigmine: Similar to neostigmine, but with a longer duration of action.

    Physostigmine: A reversible cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.

Comparison: Edrophonium chloride is unique due to its rapid onset and short duration of action, making it ideal for diagnostic purposes and emergency treatments. In contrast, neostigmine and pyridostigmine have longer durations of action, making them more suitable for long-term management of myasthenia gravis .

Biologische Aktivität

Edrophonium chloride is a reversible inhibitor of acetylcholinesterase (AChE), primarily known for its role in diagnosing conditions like myasthenia gravis. Its biological activity is characterized by its ability to increase the concentration of acetylcholine at the neuromuscular junction, thereby enhancing neurotransmission. This article explores the compound's mechanism of action, pharmacokinetics, clinical applications, and associated case studies.

This compound works by competitively inhibiting AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, edrophonium increases acetylcholine levels, which enhances stimulation of nicotinic acetylcholine receptors located on muscle fibers. This action leads to improved muscle contraction and strength, particularly in patients with neuromuscular disorders.

Key Parameters:

  • Ki Values: Inhibition constants (Ki) for AChE activity are reported as follows:
    • Human red blood cells: 0.2 μM
    • Calf forebrain: 0.2 μM
    • Octopus brain: 0.4 μM
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values are:
    • Human red blood cells: 0.2 μM
    • Calf forebrain: 0.05 μM
    • Octopus brain: 0.5 μM .

Pharmacokinetics

Edrophonium is rapidly absorbed and reaches peak effects within 30 to 60 seconds post-injection, with a duration of action lasting approximately 10 minutes. The pharmacokinetic profile includes:

ParameterValue
Volume of Distribution1.6 ± 0.4 L/kg (Adults)
Elimination Half-life33 to 110 minutes
Route of EliminationPrimarily renal (67% excreted in urine)
Protein BindingNot available

The compound exhibits limited ability to cross the blood-brain barrier due to its hydrophilic nature .

Clinical Applications

This compound is primarily used in the diagnosis of myasthenia gravis through the edrophonium test, where a rapid improvement in muscle strength upon administration indicates a positive diagnosis. The standard procedure involves administering an initial dose of 2 mg IV, followed by an additional dose if necessary .

Case Studies

  • Overdose Case Report :
    A notable case involved a 73-year-old female who accidentally received a fifteen-fold overdose of this compound during a diagnostic test for myasthenia gravis. The patient exhibited severe symptoms including respiratory arrest but was successfully resuscitated after administration of atropine and epinephrine. This case highlights the potential risks associated with high doses and underscores the need for monitoring during administration .
  • Blepharospasm Study :
    A double-blind study investigated the use of edrophonium in patients with blepharospasm. Results indicated that edrophonium significantly amplified symptoms in affected patients compared to controls, suggesting its utility in diagnosing this condition as well .

Research Findings

Recent studies have reaffirmed edrophonium's effectiveness in diagnosing neuromuscular disorders while also exploring its broader implications:

  • Myasthenia Gravis Testing : In a cohort study involving over 300 patients, edrophonium was shown to provide immediate feedback on muscle strength, aiding in quicker diagnosis .
  • Potential for Other Conditions : Research is ongoing into its effects on other neuromuscular conditions beyond myasthenia gravis, including blepharospasm and hemifacial spasms .

Eigenschaften

Key on ui mechanism of action

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

CAS-Nummer

116-38-1

Molekularformel

C10H16NO+

Molekulargewicht

166.24 g/mol

IUPAC-Name

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChI-Schlüssel

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-]

Kanonische SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Aussehen

Solid powder

melting_point

162-163

Key on ui other cas no.

116-38-1

Physikalische Beschreibung

Liquid

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edrophonium chloride
Reactant of Route 2
Edrophonium chloride
Reactant of Route 3
Edrophonium chloride
Reactant of Route 4
Edrophonium chloride
Reactant of Route 5
Edrophonium chloride
Reactant of Route 6
Edrophonium chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.